4-(4-tert-butylcyclohexyl)morpholine
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Overview
Description
4-(4-tert-butylcyclohexyl)morpholine is an organic compound with the molecular formula C14H27NO. It features a morpholine ring substituted with a tert-butylcyclohexyl group.
Preparation Methods
The synthesis of 4-(4-tert-butylcyclohexyl)morpholine typically involves the reaction of morpholine with 4-tert-butylcyclohexyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product .
Industrial production methods may involve continuous-flow processes to enhance efficiency and yield. These methods often utilize optimized reaction conditions, including temperature control and the use of catalysts to improve the reaction rate and selectivity .
Chemical Reactions Analysis
4-(4-tert-butylcyclohexyl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur, where the morpholine ring or the tert-butylcyclohexyl group is substituted with other functional groups.
Scientific Research Applications
4-(4-tert-butylcyclohexyl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound is studied for its potential biological activities, including its interactions with various biological targets.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 4-(4-tert-butylcyclohexyl)morpholine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
4-(4-tert-butylcyclohexyl)morpholine can be compared with other similar compounds, such as:
4-tert-butylcyclohexyl acetate: This compound is used in perfumery and has similar structural features but different functional groups.
4-isopropylcyclohexanol: Known for its use in fragrances, it shares the cyclohexyl ring structure but differs in the substituent groups.
N-alkylmorpholines: These compounds have variations in the alkyl groups attached to the morpholine ring, leading to different chemical and physical properties.
The uniqueness of this compound lies in its specific combination of the morpholine ring and the tert-butylcyclohexyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-(4-tert-butylcyclohexyl)morpholine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H27NO/c1-14(2,3)12-4-6-13(7-5-12)15-8-10-16-11-9-15/h12-13H,4-11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMWWXYUBWKBAS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1CCC(CC1)N2CCOCC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H27NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.37 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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